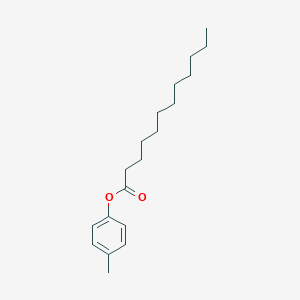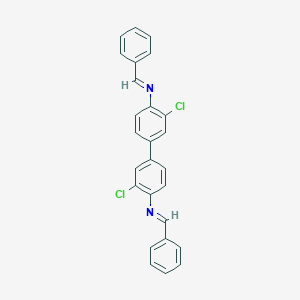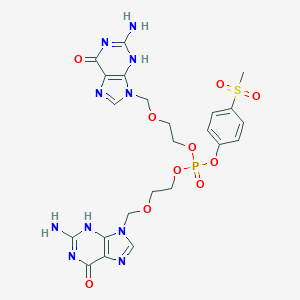
Dicaprylyl carbonate
Descripción general
Descripción
El carbonato de dioctilo, también conocido como éster de dioctilo del ácido carbónico, es un compuesto orgánico con la fórmula molecular C17H34O3. Es un líquido incoloro e inodoro que se utiliza principalmente como plastificante y solvente en diversas aplicaciones industriales. El carbonato de dioctilo es conocido por su excelente compatibilidad dermatológica y se utiliza a menudo en formulaciones cosméticas como emoliente.
Mecanismo De Acción
El principal mecanismo por el cual el carbonato de dioctilo ejerce sus efectos es a través de su función como plastificante y solvente. Interactúa con las cadenas de polímeros, aumentando su flexibilidad y reduciendo su temperatura de transición vítrea. En los sistemas biológicos, el carbonato de dioctilo puede mejorar la solubilidad y biodisponibilidad de los principios farmacéuticos activos al actuar como portador.
Compuestos Similares:
Carbonato de dietilo: Otro carbonato de dialquilo con propiedades solventes similares pero con un peso molecular más bajo.
Carbonato de dimetilo: Un carbonato de dialquilo más pequeño utilizado como solvente y agente metilante.
Carbonato de dibutilo: Similar en estructura pero con cadenas alquílicas más cortas, lo que lleva a diferentes propiedades físicas.
Singularidad: El carbonato de dioctilo es único debido a sus cadenas alquílicas más largas, que proporcionan propiedades emolientes superiores y compatibilidad con una amplia gama de materiales. Esto lo hace particularmente valioso en aplicaciones cosméticas y farmacéuticas donde la compatibilidad con la piel y la solubilidad son cruciales.
Análisis Bioquímico
Biochemical Properties
Dicaprylyl carbonate plays a significant role in biochemical reactions primarily as an emollient and solvent. It interacts with various enzymes, proteins, and other biomolecules to enhance the absorption and efficacy of other ingredients in cosmetic formulations . For instance, it can dissolve crystalline UV filters and disperse pigments, making it particularly suitable for sun care products . The interactions between this compound and these biomolecules are mainly non-covalent, involving hydrophobic interactions and van der Waals forces .
Cellular Effects
This compound influences various cellular processes by conditioning the skin and hair, leaving them smoother and softer without making them greasy . It prevents the skin from drying out and is non-comedogenic, meaning it does not clog pores or cause acne . Additionally, this compound can protect hair from harsh weather and external pollutants by forming a protective layer . These effects are achieved through its interaction with the lipid bilayer of cell membranes, enhancing cell function and maintaining cellular integrity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its emollient properties, which involve binding interactions with the lipid components of cell membranes . This binding helps to maintain the fluidity and flexibility of the cell membrane, thereby enhancing the skin’s barrier function . This compound does not significantly alter gene expression or enzyme activity but rather supports the structural integrity of the skin and hair .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over time, maintaining its emollient properties without significant degradation . Long-term studies have indicated that it continues to provide skin conditioning benefits without adverse effects . The stability of this compound ensures its consistent performance in cosmetic formulations over extended periods .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that this compound is safe for use at various dosages . It is well-tolerated and does not cause significant toxic or adverse effects even at higher concentrations . It is recommended to conduct patch tests before full usage to ensure individual tolerance .
Metabolic Pathways
This compound is metabolized in the body through hydrolysis by esterases, resulting in the formation of carbonic acid and caprylyl alcohol . These metabolites are further processed through standard metabolic pathways, with carbonic acid being converted to carbon dioxide and water, and caprylyl alcohol undergoing oxidation to form caprylic acid . These metabolic processes do not significantly impact metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its lipophilic nature . It interacts with lipid transporters and binding proteins, facilitating its incorporation into cell membranes and lipid droplets . This distribution pattern ensures its effective localization and accumulation in the skin and hair .
Subcellular Localization
This compound is predominantly localized in the lipid bilayer of cell membranes and within lipid droplets in the cytoplasm . Its activity and function are influenced by its ability to integrate into these lipid structures, enhancing their stability and function . There are no specific targeting signals or post-translational modifications associated with this compound, as its localization is primarily driven by its lipophilic properties .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El carbonato de dioctilo se sintetiza típicamente mediante la reacción de transesterificación entre el carbonato de dimetilo y el 1-octanol. Esta reacción está catalizada por un catalizador sólido de base como el carbonato de potasio soportado en alúmina gamma. Las condiciones de reacción generalmente implican calentar la mezcla a alrededor de 120 °C para lograr un alto rendimiento de carbonato de dioctilo .
Métodos de Producción Industrial: En entornos industriales, la producción de carbonato de dioctilo implica el uso de reactores continuos para mantener condiciones de reacción óptimas y garantizar una calidad de producto constante. El proceso está diseñado para minimizar los subproductos y maximizar la eficiencia de la reacción de transesterificación.
Análisis De Reacciones Químicas
Tipos de Reacciones: El carbonato de dioctilo principalmente se somete a reacciones de transesterificación. También puede participar en reacciones de hidrólisis en condiciones ácidas o básicas, lo que lleva a la formación de ácido carbónico y 1-octanol.
Reactivos y Condiciones Comunes:
Transesterificación: Carbonato de dimetilo y 1-octanol en presencia de un catalizador sólido de base a temperaturas elevadas.
Hidrólisis: Soluciones acuosas ácidas o básicas a temperatura ambiente.
Principales Productos Formados:
Transesterificación: Carbonato de dioctilo y metanol.
Hidrólisis: Ácido carbónico y 1-octanol.
Aplicaciones Científicas De Investigación
El carbonato de dioctilo tiene una amplia gama de aplicaciones en la investigación científica y la industria:
Química: Se utiliza como solvente y plastificante en la síntesis de polímeros y otros compuestos orgánicos.
Biología: Se emplea en la formulación de materiales biocompatibles y como portador de principios farmacéuticos activos.
Medicina: Se utiliza en el desarrollo de sistemas de administración de fármacos debido a su excelente solubilidad y compatibilidad con diversos fármacos.
Industria: Se utiliza ampliamente en la producción de cosméticos, lubricantes y recubrimientos debido a sus propiedades emolientes y estabilidad.
Comparación Con Compuestos Similares
Diethyl carbonate: Another dialkyl carbonate with similar solvent properties but lower molecular weight.
Dimethyl carbonate: A smaller dialkyl carbonate used as a solvent and methylating agent.
Dibutyl carbonate: Similar in structure but with shorter alkyl chains, leading to different physical properties.
Uniqueness: Dioctyl carbonate is unique due to its longer alkyl chains, which provide superior emollient properties and compatibility with a wide range of materials. This makes it particularly valuable in cosmetic and pharmaceutical applications where skin compatibility and solubility are crucial.
Propiedades
IUPAC Name |
dioctyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-3-5-7-9-11-13-15-19-17(18)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPOVTYZGGYDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075115 | |
| Record name | Carbonic acid, dioctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1680-31-5 | |
| Record name | Dicaprylyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1680-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicaprylyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, dioctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, dioctyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICAPRYLYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609A3V1SUA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Dicaprylyl carbonate in topical formulations?
A1: this compound is primarily used as an emollient, solvent, and skin conditioning agent in topical formulations like creams and lotions. [, ] It contributes to a smooth and pleasant feel upon application. Research has shown its potential to enhance the stability of benzoyl peroxide, a common ingredient in acne treatments, by maintaining moisture in the stratum corneum. [] Furthermore, it acts as a solvent in transparent sunscreen gels, contributing to their stability and aesthetic appeal. []
Q2: How does the molecular structure of this compound contribute to its properties?
A2: this compound is a diester of carbonic acid with two octyl (caprylyl) groups. Its non-polar structure makes it an excellent solvent for other non-polar substances, such as certain sunscreen agents and benzoyl peroxide. [, ] This non-polar nature also contributes to its emollient properties, allowing it to spread easily on the skin and impart a smooth feel.
Q3: Are there any studies on the use of this compound in drug delivery systems?
A3: While the provided research doesn't directly discuss this compound in complex drug delivery systems, a study investigated its use in formulating microemulsions. [] The research focused on a micro emulsion toning lotion incorporating pearl hydrolysate liposomes. While this doesn't directly translate to targeted drug delivery, it showcases the compound's potential in advanced formulation strategies.
Q4: Has this compound demonstrated any catalytic activity?
A4: The provided research doesn't delve into the catalytic properties of this compound. Its primary applications, as highlighted in the studies, are focused on its role as an emollient, solvent, and formulation component in cosmetics and topical pharmaceuticals. [, , , , ]
Q5: How does the presence of this compound affect the stability of emulsions?
A6: While this compound itself is not a traditional emulsifier, research indicates its potential to influence emulsion stability. One study demonstrated its use in a two-phase cosmetic preparation, where it contributed to shortening the separation speed of the phases after homogenization. [] Another study highlighted its role as a component of the oil phase in the creation of a stable Rose cream. []
Q6: Are there concerns regarding the environmental impact of this compound?
A6: The provided research papers do not offer specific details on the environmental impact or degradation pathways of this compound. Further research focusing on its ecotoxicological profile and potential mitigation strategies is needed to address these aspects.
Q7: Has this compound been investigated for use in nanotechnology applications?
A8: Yes, one study explored the use of this compound in stabilizing emulsions created with nanohybrid particulate emulsifiers. [] These emulsifiers, derived from a branched alternating copolymer, effectively stabilized emulsions with this compound and other oils. This highlights the compound's compatibility with nanotechnology-based formulation approaches.
Q8: What analytical methods are commonly employed to characterize and quantify this compound?
A8: While the provided studies don't explicitly detail specific analytical techniques for this compound, common methods for characterizing esters like this compound include gas chromatography (GC) and high-performance liquid chromatography (HPLC). These techniques allow for separation and quantification even in complex mixtures. Spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can further confirm its identity and purity.
Q9: Does the research indicate any potential toxicity concerns regarding this compound?
A10: The research papers primarily focus on the formulation aspects and applications of this compound. While one study mentions its use in a children's anti-mosquito emulsion, implying a certain level of safety for this demographic, comprehensive toxicological data and long-term safety profiles are not explicitly discussed. [] Further investigation is necessary to provide a complete picture of its safety profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI)](/img/structure/B156942.png)





